![molecular formula C24H31NO3 B054313 1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester CAS No. 115313-90-1](/img/structure/B54313.png)
1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of a piperidine ring, a benzhydryloxy group, and an ethyl ester functional group. It is a versatile compound with significant applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester involves several steps. One common synthetic route includes the reaction of benzhydrol with 2-chloroethyl piperidine under basic conditions to form the intermediate 1-[2-(benzhydryloxy)ethyl]piperidine. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryloxy group may play a crucial role in binding to these targets, while the piperidine ring and ethyl ester group contribute to the overall molecular stability and reactivity. The exact pathways and molecular targets involved in its action are subjects of ongoing research .
Comparación Con Compuestos Similares
1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester can be compared with other similar compounds, such as:
Diphenhydramine: Both compounds contain a diphenylmethane structure, but differ in their functional groups and pharmacological properties.
Piperidine derivatives: Other piperidine-based compounds, such as piperidine-4-carboxylic acid derivatives, share structural similarities but have different chemical and biological activities.
Propiedades
Número CAS |
115313-90-1 |
|---|---|
Fórmula molecular |
C24H31NO3 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
ethyl 2-[1-(2-benzhydryloxyethyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C24H31NO3/c1-2-27-23(26)19-20-13-15-25(16-14-20)17-18-28-24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,20,24H,2,13-19H2,1H3 |
Clave InChI |
LRPAEWGHKZNZQS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)CC1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
1-(benzhydryloxyethyl)piperidino-4-ethylacetate BM 113 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


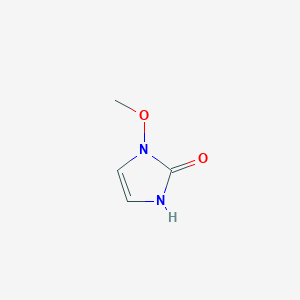
![4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane](/img/structure/B54234.png)
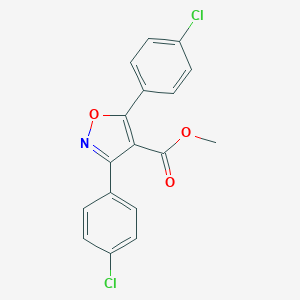
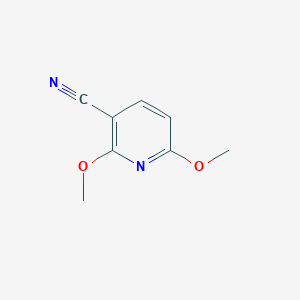
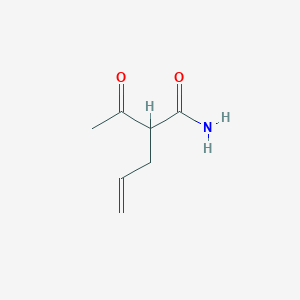


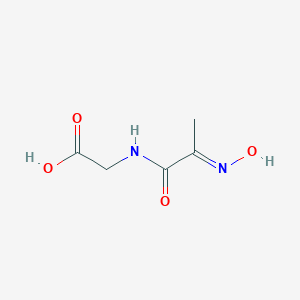
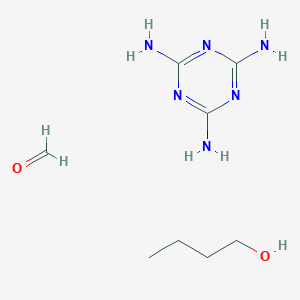

![(1S,3R,9R,11S)-5,5,7,7,13,13,15,15-octa(propan-2-yl)-4,6,8,12,14,16-hexaoxa-5,7,13,15-tetrasilatricyclo[9.5.0.03,9]hexadecane-2,10-diol](/img/structure/B54252.png)
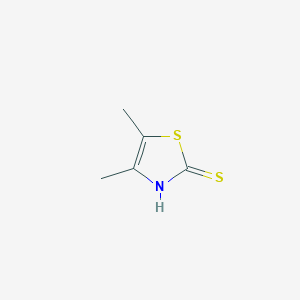
![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)
![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)
